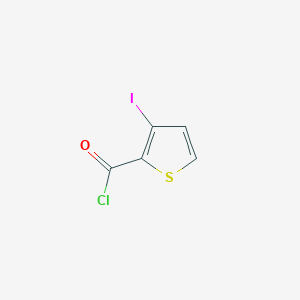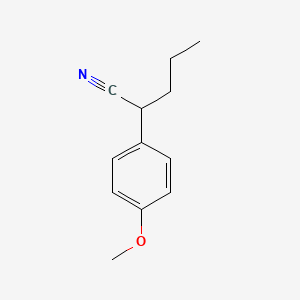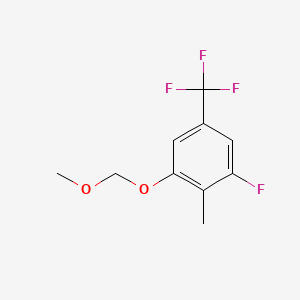![molecular formula C17H26O6 B14014765 Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate CAS No. 32514-74-2](/img/structure/B14014765.png)
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate is an organic compound with the molecular formula C17H26O6 It is an ester derivative of benzoic acid, characterized by the presence of multiple ethoxyethoxy groups attached to the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The ethoxyethoxy groups are introduced through a series of etherification reactions using ethylene glycol derivatives. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of intermediates and the final product through distillation and recrystallization techniques. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Modified esters with different alkoxy groups.
Aplicaciones Científicas De Investigación
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ester linkage.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate involves its interaction with biological molecules through its ester and ether functional groups. The ester linkage can undergo hydrolysis in biological systems, releasing the active benzoic acid derivative. The ethoxyethoxy groups enhance the compound’s solubility and facilitate its transport across cell membranes. Molecular targets may include enzymes involved in ester hydrolysis and pathways related to inflammation and pain modulation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: A simpler ester of benzoic acid without the ethoxyethoxy groups.
Methyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate: A similar compound with a methyl ester group instead of an ethyl ester.
Propyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate: A similar compound with a propyl ester group.
Uniqueness
This compound is unique due to the presence of multiple ethoxyethoxy groups, which enhance its solubility and potential for various applications. The combination of ester and ether functionalities provides versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
32514-74-2 |
|---|---|
Fórmula molecular |
C17H26O6 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C17H26O6/c1-4-19-9-10-20-11-12-22-14(3)23-16-8-6-7-15(13-16)17(18)21-5-2/h6-8,13-14H,4-5,9-12H2,1-3H3 |
Clave InChI |
OIUPBVMLCRCLTR-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC(C)OC1=CC=CC(=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


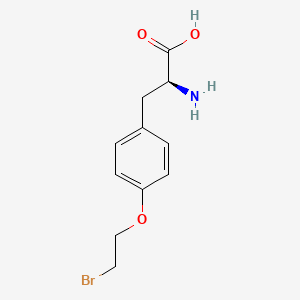
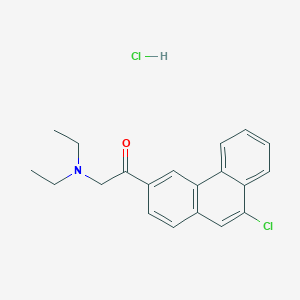

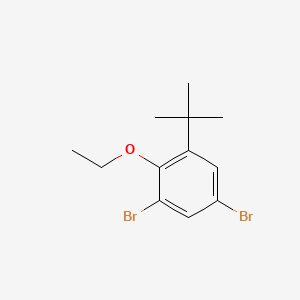
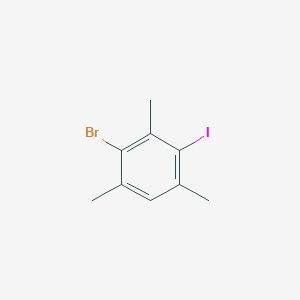
![7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride](/img/structure/B14014733.png)

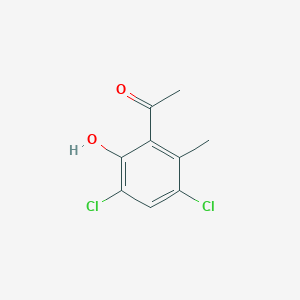
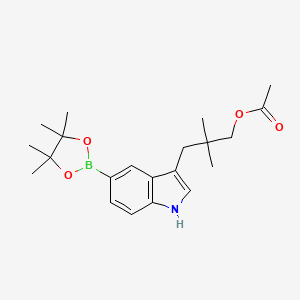
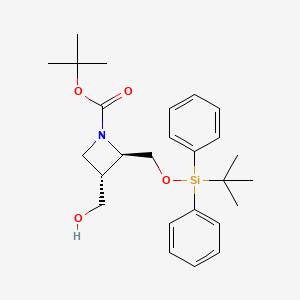
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)
